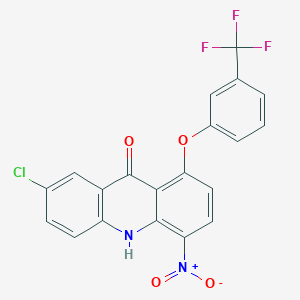
7-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)acridin-9(10H)-one is a useful research compound. Its molecular formula is C20H10ClF3N2O4 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)acridin-9(10H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the acridine family, characterized by a tricyclic structure with various substituents that influence its biological activity. The presence of a chloro and nitro group, along with a trifluoromethyl phenoxy moiety, contributes to its unique chemical reactivity and biological profile.
Antiviral Activity
Recent studies have indicated that acridine derivatives possess antiviral properties. For instance, compounds with similar structures have shown efficacy against various viruses, including Chikungunya virus (CHIKV). In silico docking studies suggest that such compounds can inhibit viral entry by interacting with glycoproteins crucial for viral attachment .
Table 1: Summary of Antiviral Studies on Acridine Derivatives
| Compound Name | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| Acridine Derivative A | CHIKV | Inhibition of glycoprotein interaction | |
| Acridine Derivative B | Influenza | Disruption of viral replication |
Antimicrobial Activity
Acridine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis .
Case Study: Antimicrobial Efficacy
A study conducted on various acridine derivatives demonstrated that this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains .
Cytotoxicity and Selectivity
Evaluating the cytotoxic effects is crucial for determining the therapeutic potential of new compounds. Studies have shown that while this compound exhibits cytotoxicity in certain cancer cell lines, it demonstrates selectivity over normal cells, which is advantageous for developing targeted cancer therapies .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 12.5 | 4.0 |
| MCF-7 (Breast) | 15.0 | 3.5 |
| Normal Fibroblasts | 50.0 | - |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antiviral Mechanism : Interaction with viral glycoproteins prevents attachment and subsequent entry into host cells.
- Antimicrobial Action : Disruption of cell membrane integrity and interference with metabolic processes in bacteria.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through activation of intrinsic pathways.
Properties
CAS No. |
61290-22-0 |
|---|---|
Molecular Formula |
C20H10ClF3N2O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
7-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]-10H-acridin-9-one |
InChI |
InChI=1S/C20H10ClF3N2O4/c21-11-4-5-14-13(9-11)19(27)17-16(7-6-15(26(28)29)18(17)25-14)30-12-3-1-2-10(8-12)20(22,23)24/h1-9H,(H,25,27) |
InChI Key |
RJKILYUWIQMWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















